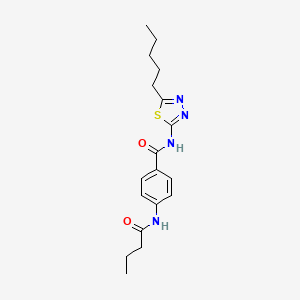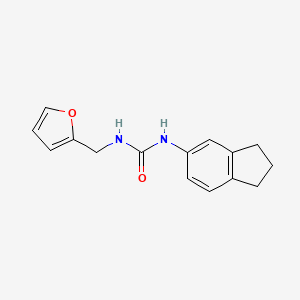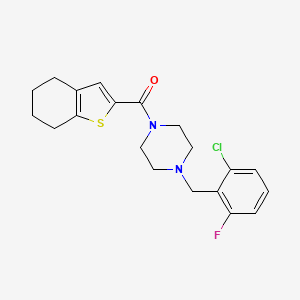![molecular formula C16H15N3O2S B4838665 N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4838665.png)
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide
説明
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide, also known as QPT-1, is a small molecule inhibitor of the enzyme transglutaminase 2 (TG2). TG2 is a multifunctional protein that is involved in many cellular processes, including cell adhesion, apoptosis, and extracellular matrix formation. QPT-1 has been shown to have potential therapeutic applications in various diseases, such as cancer, fibrosis, and neurodegenerative disorders.
作用機序
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide inhibits the activity of TG2 by binding to its active site. TG2 is involved in the cross-linking of proteins and other molecules, and its inhibition by N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide leads to the disruption of these cross-links. This disruption can have various effects on cellular processes, including the inhibition of cell adhesion, the promotion of apoptosis, and the inhibition of extracellular matrix formation.
Biochemical and Physiological Effects:
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide inhibits the growth and metastasis of cancer cells by reducing cell proliferation and inducing apoptosis. In fibrosis, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide reduces fibrosis and improves organ function by reducing collagen deposition and promoting collagen degradation. In neurodegenerative disorders, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide reduces neuronal death and improves cognitive function by reducing inflammation and oxidative stress.
実験室実験の利点と制限
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied in various disease models, providing a wealth of information on its potential therapeutic applications. One limitation is that it may have off-target effects, which can complicate the interpretation of experimental results. Another limitation is that it may have limited efficacy in certain disease models, which can limit its usefulness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, fibrosis, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of TG2, which can improve the efficacy and specificity of the inhibitors. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide on cellular processes, which can provide insights into the development of new therapeutic strategies.
科学的研究の応用
N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has been shown to inhibit the growth and metastasis of cancer cells by targeting TG2. In fibrosis, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has been shown to reduce fibrosis and improve organ function in animal models. In neurodegenerative disorders, N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]-2-thiophenecarboxamide has been shown to reduce neuronal death and improve cognitive function.
特性
IUPAC Name |
N-[3-(4-oxoquinazolin-3-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(14-7-3-10-22-14)17-8-4-9-19-11-18-13-6-2-1-5-12(13)16(19)21/h1-3,5-7,10-11H,4,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLNXFXYBTBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,3-dimethyl-7-nitroquinazolin-4(3H)-one](/img/structure/B4838588.png)
![methyl 3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4838595.png)
![4-[6-(3-methoxyphenoxy)hexyl]morpholine](/img/structure/B4838597.png)

![6-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4838612.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4838614.png)


![1-[4-(acetylamino)phenyl]-N-(6-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4838654.png)
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4838655.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4838672.png)
![N-(2-ethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4838677.png)
![(3aR,7aS)-2-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4838683.png)